1-(5-Fluoropyridin-2-yl)propan-1-ol 1-(5-Fluoropyridin-2-yl)propan-1-ol
Brand Name: Vulcanchem
CAS No.: 1536676-32-0
VCID: VC2592328
InChI: InChI=1S/C8H10FNO/c1-2-8(11)7-4-3-6(9)5-10-7/h3-5,8,11H,2H2,1H3
SMILES: CCC(C1=NC=C(C=C1)F)O
Molecular Formula: C8H10FNO
Molecular Weight: 155.17 g/mol

1-(5-Fluoropyridin-2-yl)propan-1-ol

CAS No.: 1536676-32-0

Cat. No.: VC2592328

Molecular Formula: C8H10FNO

Molecular Weight: 155.17 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Fluoropyridin-2-yl)propan-1-ol - 1536676-32-0

Specification

CAS No. 1536676-32-0
Molecular Formula C8H10FNO
Molecular Weight 155.17 g/mol
IUPAC Name 1-(5-fluoropyridin-2-yl)propan-1-ol
Standard InChI InChI=1S/C8H10FNO/c1-2-8(11)7-4-3-6(9)5-10-7/h3-5,8,11H,2H2,1H3
Standard InChI Key IPOYHWZGUHRFQE-UHFFFAOYSA-N
SMILES CCC(C1=NC=C(C=C1)F)O
Canonical SMILES CCC(C1=NC=C(C=C1)F)O

Introduction

1-(5-Fluoropyridin-2-yl)propan-1-ol is a chiral heterocyclic alcohol belonging to the class of organic compounds known as pyridine derivatives. It features a fluorinated pyridine moiety attached to a propanol group, making it a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula for this compound is C₈H₁₀FNO, with a molecular weight of 155.17 g/mol.

Synthesis of 1-(5-Fluoropyridin-2-yl)propan-1-ol

The synthesis of 1-(5-Fluoropyridin-2-yl)propan-1-ol typically involves the reaction of 5-fluoropyridine with propanal in the presence of a reducing agent. Sodium borohydride (NaBH₄) is commonly used as the reducing agent under controlled conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Biological Activity and Applications

1-(5-Fluoropyridin-2-yl)propan-1-ol exhibits potential biological activities, particularly in the central nervous system (CNS), where it acts as a negative allosteric modulator (NAM) for certain receptors, influencing neurotransmitter signaling pathways. Its fluorinated pyridine structure enhances lipophilicity, facilitating penetration through the blood-brain barrier, which is critical for CNS-targeted therapies.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various cell lines. For example:

Cell LineIC50 (µM)Mechanism
L1210 Mouse Leukemia0.05Inhibition of cell proliferation
Human Neuronal Cells0.02Modulation of neurotransmitter release

These findings indicate that the compound may possess both anticancer and neuroprotective properties.

Scientific Research Applications

1-(5-Fluoropyridin-2-yl)propan-1-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations. Additionally, it is used in the study of enzyme interactions and metabolic pathways, particularly due to its fluorinated pyridine ring, which is of interest in the design of enzyme inhibitors.

Comparison with Similar Compounds

1-(5-Fluoropyridin-2-yl)propan-1-ol can be compared with other similar compounds, such as:

  • 1-(4-Fluoropyridin-2-yl)propan-1-ol: This compound has a similar structure but with the fluorine atom at the 4-position of the pyridine ring. It may exhibit different chemical reactivity and biological activity.

  • 1-(5-Chloropyridin-2-yl)propan-1-ol: This compound features a chlorine atom instead of fluorine. Chlorinated analogs often have different physicochemical properties and may interact differently with biological targets.

  • 1-(5-Methylpyridin-2-yl)propan-1-ol: This compound has a methyl group instead of fluorine. Methylated analogs can provide insights into the role of electronic and steric effects on the compound’s behavior.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator